molecular formula C12H10N2S B13825064 Thiazolo[4,5-f]quinoline, 7,9-dimethyl-

Thiazolo[4,5-f]quinoline, 7,9-dimethyl-

Cat. No.: B13825064
M. Wt: 214.29 g/mol
InChI Key: FNUKEFMXXMIBRZ-UHFFFAOYSA-N
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Description

Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formimidamide intermediates, which undergo cyclization via a thermal Dimroth rearrangement. This reaction is often carried out under microwave irradiation at temperatures around 118°C, using aniline derivatives in acetic acid . Another approach involves the use of dichloroethylamides, which react with aryl isothiocyanates and Lawesson’s reagent to form the desired thiazoloquinoline structure .

Industrial Production Methods: Industrial production of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-f]quinoline, 7,9-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated thiazoloquinolines, and functionalized thiazoloquinoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of kinases such as DYRK1A and GSK3, thereby modulating their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is unique due to its specific ring fusion pattern and the presence of dimethyl groups at positions 7 and 9.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

7,9-dimethyl-[1,3]thiazolo[4,5-f]quinoline

InChI

InChI=1S/C12H10N2S/c1-7-5-8(2)14-9-3-4-10-12(11(7)9)13-6-15-10/h3-6H,1-2H3

InChI Key

FNUKEFMXXMIBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(C=C2)SC=N3)C

Origin of Product

United States

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